N4-(4-chloro-2-methylphenyl)-N2-methylpteridine-2,4-diamine

Description

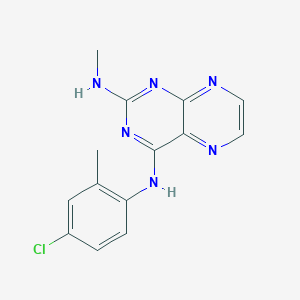

N4-(4-chloro-2-methylphenyl)-N2-methylpteridine-2,4-diamine is a pteridine diamine derivative characterized by a pteridine core (a bicyclic system with four nitrogen atoms) substituted at the N4 position with a 4-chloro-2-methylphenyl group and at the N2 position with a methyl group. The chloro and methyl substituents on the aromatic ring modulate electronic and steric properties, influencing solubility, bioavailability, and target binding .

Properties

IUPAC Name |

4-N-(4-chloro-2-methylphenyl)-2-N-methylpteridine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN6/c1-8-7-9(15)3-4-10(8)19-13-11-12(18-6-5-17-11)20-14(16-2)21-13/h3-7H,1-2H3,(H2,16,18,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZLUDKLAVQVXJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)NC2=NC(=NC3=NC=CN=C32)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-chloro-2-methylphenyl)-N2-methylpteridine-2,4-diamine typically involves the reaction of 4-chloro-2-methylphenylamine with pteridine-2,4-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as palladium on carbon (Pd/C), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N4-(4-chloro-2-methylphenyl)-N2-methylpteridine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding pteridine oxides.

Reduction: Formation of reduced pteridine derivatives.

Substitution: Formation of substituted pteridine derivatives with various functional groups.

Scientific Research Applications

Scientific Research Applications of N4-(4-chloro-2-methylphenyl)-N2-methylpteridine-2,4-diamine

This compound is a compound with potential biological activity and applications across chemistry, biology, medicine, and industry. It is characterized by a pteridine ring substituted with a 4-chloro-2-methylphenyl group and a methyl group.

Applications

- Chemistry this compound serves as a building block in the synthesis of complex molecules.

- Biology It is investigated for potential biological activities, including antimicrobial and anticancer properties. The compound may inhibit enzymes involved in DNA replication or protein synthesis, which exerts antimicrobial or anticancer effects.

- Medicine The compound is explored for potential therapeutic applications in treating various diseases.

- Industry this compound is utilized in developing new materials and chemical processes.

Chemical Reactions

This compound undergoes oxidation, reduction, and nucleophilic substitution reactions.

- Oxidation Oxidizing agents like hydrogen peroxide or potassium permanganate can be used. The major product formed is corresponding pteridine oxides. Hydrogen peroxide in an acidic medium is a common condition.

- Reduction Reducing agents like sodium borohydride or lithium aluminum hydride can be used. The major product is reduced pteridine derivatives, and sodium borohydride in methanol is a common condition.

- Substitution The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles. The major product is substituted pteridine derivatives with various functional groups, and sodium methoxide in methanol is a common condition.

Mechanism of Action

The mechanism of action of N4-(4-chloro-2-methylphenyl)-N2-methylpteridine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The following table summarizes key structural differences between N4-(4-chloro-2-methylphenyl)-N2-methylpteridine-2,4-diamine and similar pteridine derivatives:

Key Comparative Analysis

Electronic and Steric Effects

- In contrast, the 3-chloro-4-methylphenyl substituent in the compound creates a meta-chloro configuration, altering electronic distribution and steric accessibility . The 4-chlorophenyl group in ’s compound provides a para-substituted electron-withdrawing effect, similar to the target but without the methyl group’s steric contribution .

- N2 Substituent: The target’s methyl group offers minimal steric hindrance, favoring membrane permeability. ’s methoxyphenyl group introduces polarity, which may improve solubility but reduce passive diffusion across lipid membranes .

Physicochemical Properties

- Molecular Weight and Lipophilicity: The target compound (MW 309.73) is lighter and less lipophilic than ’s analog (MW 390.88), suggesting better oral bioavailability.

Research Implications

- Pharmacological Potential: The target’s balanced lipophilicity and steric profile make it a candidate for kinase inhibitors or antimicrobial agents. Its simpler structure may reduce metabolic degradation compared to bulkier analogs .

- Structure-Activity Relationships (SAR) : Substitutions at the N4 and N2 positions critically modulate bioactivity. For example, para-chloro groups enhance target affinity in kinase assays, while methoxy groups improve solubility but may reduce potency .

Biological Activity

N4-(4-chloro-2-methylphenyl)-N2-methylpteridine-2,4-diamine is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article examines its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by a pteridine core substituted with a 4-chloro-2-methylphenyl group and a methyl group at the N2 position. Its molecular formula is , and it possesses unique physicochemical properties that influence its biological interactions.

Research indicates that compounds similar to this compound may act as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical in folate metabolism. This inhibition can disrupt nucleotide synthesis, leading to antiproliferative effects on various cell lines, including cancer cells. The compound's structural similarity to known antifolates suggests it may exhibit similar mechanisms of action.

Antiproliferative Effects

Studies have demonstrated that this compound exhibits significant antiproliferative activity in vitro. For instance, it has been shown to inhibit the growth of Plasmodium falciparum, the causative agent of malaria, with IC50 values in the micromolar range. This suggests potential applications in antimalarial drug development.

Cytotoxicity

In cytotoxicity assays, the compound displayed selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for therapeutic applications, as it minimizes side effects associated with conventional chemotherapy.

Case Studies

- Antimalarial Activity : A study investigated the efficacy of this compound against various strains of Plasmodium falciparum. The results indicated that the compound significantly inhibited parasite growth, with a notable synergistic effect when combined with other antimalarial agents like dapsone .

- Cancer Cell Line Studies : Research conducted on human cancer cell lines revealed that the compound induced apoptosis through caspase activation pathways. The activation of these pathways suggests that this compound could serve as a lead compound for developing novel anticancer therapies .

Toxicological Profile

Toxicological studies have assessed the safety profile of this compound. In rodent models, high-dose administration resulted in hematological changes and organ weight alterations, indicating potential toxicity at elevated doses. However, no significant adverse effects were observed at lower doses .

Data Summary Table

| Biological Activity | Effect | IC50/EC50 Values | Notes |

|---|---|---|---|

| Antimalarial Activity | Inhibition of Plasmodium falciparum | Micromolar range | Synergistic effect with dapsone |

| Cytotoxicity | Selective toxicity to cancer cells | Varies by cell line | Induces apoptosis via caspase pathways |

| Toxicity | Hematological changes | High doses | Organ weight changes noted at elevated doses |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.